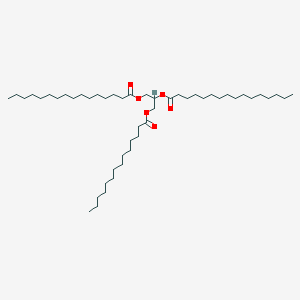

1,2-二棕榈酰-3-肉豆蔻酰-甘油

描述

Synthesis Analysis

The synthesis of 1,2-dipalmitoyl-3-myristoyl-rac-glycerol involves esterification reactions where palmitic and myristic acids are attached to a glycerol backbone. A specific example of synthesis, though not directly for this TAG but relevant due to similar synthetic pathways, has been demonstrated in the total synthesis of a related glycoglycerolipid, showcasing the steps and methodologies applicable for constructing complex lipid molecules (Göllner et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,2-dipalmitoyl-3-myristoyl-sn-glycerol has been elucidated through atomic resolution structure analysis, revealing its beta' polymorph form. This analysis provides detailed insights into the atomic-level structure, highlighting the configuration and spatial arrangement of fatty acid chains attached to the glycerol backbone, which is critical for understanding its functional properties (Sato et al., 2001).

Chemical Reactions and Properties

TAGs, including 1,2-dipalmitoyl-3-myristoyl-rac-glycerol, undergo various chemical reactions such as acyl migration, which impacts their physical and functional properties. Studies on similar TAGs highlight the conditions and factors affecting these reactions, providing a basis for understanding the stability and reactivity of these molecules (Kodali et al., 1990).

Physical Properties Analysis

The physical properties of 1,2-dipalmitoyl-3-myristoyl-rac-glycerol, such as melting behavior and polymorphic forms, are crucial for its application in various industries. Polymorphic behavior, in particular, affects the texture and stability of products containing this TAG. Studies have detailed the polymorphic transitions and thermal properties of closely related TAGs, offering insights into the behavior of 1,2-dipalmitoyl-3-myristoyl-rac-glycerol under different conditions (Kodali et al., 1990).

Chemical Properties Analysis

The chemical properties of TAGs are influenced by their molecular structure, particularly the nature and position of their fatty acid chains. Studies on the synthesis and characterization of similar structured TAGs provide valuable information on their reactivity, interaction with other molecules, and potential chemical modifications. These properties are essential for their functionality in various applications, from industrial uses to potential therapeutic roles (Muramatsu et al., 1977).

科学研究应用

多形性研究:对1,2-二棕榈酰-3-肉豆蔻酰-甘油的研究涉及其多形性,指的是其能够存在于不同的晶体形式中。这已经通过X射线衍射、红外光谱、拉曼光谱和差示扫描量热法等技术进行了研究。这些研究为了解该化合物的热行为和分子组织提供了见解 (Shannon, Fenerty, Hamilton, & Padley, 1992)。

混合系统中的分子化合物形成:有关1,2-二棕榈酰-3-肉豆蔻酰-甘油在混合系统中形成分子化合物的研究,特别是与其他三酰甘油相关的研究。这对于了解其在各种工业和食品相关应用中的行为至关重要 (Macridachis, Bayés-García, & Calvet, 2022)。

结晶和多形转变研究:对1,2-二棕榈酰-3-肉豆蔻酰-甘油的结晶过程和多形转变进行了调查。这些研究对食品科学和材料科学中的应用至关重要,其中结晶行为影响产品质量和稳定性 (Bayés-García, Calvet, Cuevas-Diarte, Ueno, & Sato, 2013)。

混合膜中的表面性质:还对含有1,2-二棕榈酰-3-肉豆蔻酰-甘油的混合物的表面性质进行了研究,这对于了解其在表面活性剂和基于脂质的系统中的应用是相关的 (Notter, Tabak, & Mavis, 1980)。

分离技术:有关使用高效液相色谱(HPLC)等技术分离1,2-二棕榈酰-3-肉豆蔻酰-甘油的研究,这对于化学和生物化学领域的分析和制备目的至关重要 (Gotoh, Wada, & Nagai, 2011)。

动力学研究:还对1,2-二棕榈酰-3-肉豆蔻酰-甘油在结晶过程中的动力学行为进行了研究,提供了有价值的见解,有助于控制各种应用中的结晶过程 (Taguchi, Toda, Hondoh, Ueno, & Sato, 2021)。

属性

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol | |

CAS RN |

57416-13-4 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

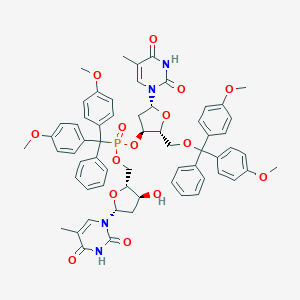

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

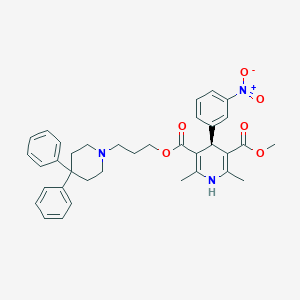

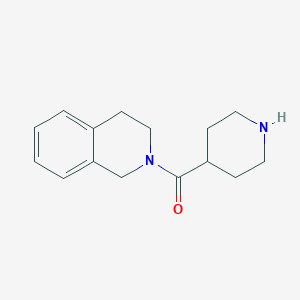

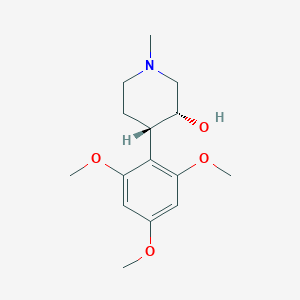

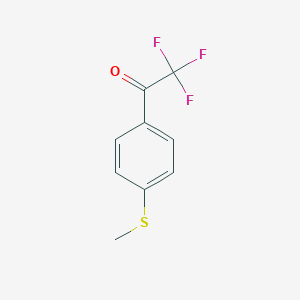

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)

![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)